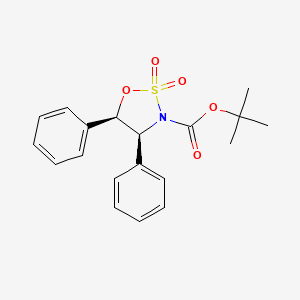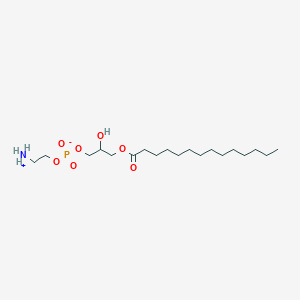
5-Amino-3-(3-cloro-5-(trifluorometil)piridin-2-il)-1,2,4-tiadiazol
Descripción general
Descripción
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H4ClF3N4S and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Agrícola: Metabolito de Pesticidas
Este compuesto es un metabolito de la fluazaindolizina, una sustancia utilizada en la química agrícola. Como producto de transformación, se puede encontrar en el suelo, las plantas, el agua superficial y las aguas subterráneas. Su presencia es significativa debido a su potencial destino ambiental y ecotoxicidad. Tiene una alerta alta de lixiviación, lo que indica que puede moverse fácilmente a través del suelo y potencialmente contaminar las aguas subterráneas .
Ecotoxicología: Evaluación del Impacto Ambiental
El compuesto tiene alertas moderadas para la ecotoxicidad aguda en peces y la ecotoxicidad crónica en lombrices de tierra. Esto sugiere que puede tener efectos adversos en la vida acuática y los organismos del suelo, lo cual es crucial para evaluar el impacto ambiental de los productos químicos liberados en los ecosistemas .
Salud Humana: Perfil Toxicológico
En términos de salud humana, el compuesto tiene una alerta moderada para la toxicidad aguda en mamíferos. Esto implica que la exposición a este químico podría representar riesgos para la salud, lo que hace necesaria una manipulación y un uso cuidadosos, especialmente en entornos agrícolas donde podría estar presente como un metabolito de pesticidas .
, y tiene una masa molecular de 196.56 g/mol. .Desarrollo Farmacéutico: Precursor de Medicamentos
Los compuestos con el grupo trifluorometilo, como este, se utilizan a menudo en productos farmacéuticos debido a su capacidad para mejorar las propiedades de los medicamentos. Este compuesto podría servir como precursor o intermedio en la síntesis de medicamentos, especialmente aquellos dirigidos a enfermedades causadas por especies fúngicas.
Descubrimiento de Medicamentos: Aplicaciones del Grupo Trifluorometilo
El grupo trifluorometilo es una característica común en los medicamentos aprobados por la FDA, mejorando su estabilidad metabólica y biodisponibilidad. Este compuesto, que contiene dicho grupo, podría ser valioso en el proceso de descubrimiento de medicamentos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .
Análisis Bioquímico
Biochemical Properties
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as NS5B, which is involved in the replication of the Hepatitis C virus The compound’s interaction with NS5B is characterized by its ability to inhibit the enzyme’s activity, thereby preventing the replication of the virus
Cellular Effects
The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of NS5B can lead to altered gene expression patterns in infected cells, ultimately affecting cellular metabolism and the overall health of the cell . Additionally, the compound’s impact on cell signaling pathways can result in changes to cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit NS5B is a prime example of its molecular mechanism of action. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby inhibiting viral replication . This binding interaction is crucial for the compound’s antiviral properties and highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects may be observed, including damage to specific organs or tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of metabolites that can influence metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Transport and Distribution
The transport and distribution of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study these processes to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAQVZCBAMOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676654 | |
| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-69-6 | |
| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1501296.png)







